molecular formula C9H10N2O B8762108 2-Amino-2-(4-methoxyphenyl)acetonitrile

2-Amino-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B8762108
M. Wt: 162.19 g/mol
InChI Key: SKNIWUSHIRPONJ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an amino group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile typically involves the reaction of p-methoxybenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-2-(4-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-methoxyphenyl)acetonitrile
  • 2-Amino-2-(3-methoxyphenyl)acetonitrile
  • 2-Amino-2-(4-methoxyphenyl)acetonitrile

Uniqueness

This compound is unique due to the position of the methoxy group on the para position of the phenyl ring. This structural feature can influence its reactivity and biological activity compared to its ortho and meta counterparts.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,11H2,1H3

InChI Key

SKNIWUSHIRPONJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N

Origin of Product

United States

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